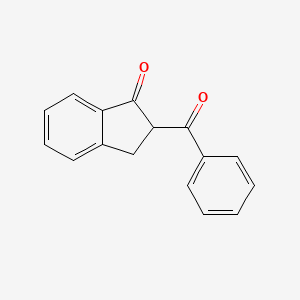

2-Benzoyl-1-indanone

Description

Structure

3D Structure

Properties

CAS No. |

5323-75-1 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-benzoyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C16H12O2/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(14)18/h1-9,14H,10H2 |

InChI Key |

MENNOJMRPYPXKI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzoyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Benzoyl-1-indanone, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic route via intramolecular Claisen condensation, provides detailed experimental protocols, and summarizes its key characterization data.

Synthesis of this compound

The primary synthetic route to this compound is through an intramolecular Claisen condensation of a diester precursor. This reaction is a powerful tool in organic synthesis for the formation of cyclic β-keto esters.[1][2]

Reaction Scheme: Intramolecular Claisen Condensation

The synthesis begins with the preparation of a suitable diester, which then undergoes cyclization in the presence of a strong base to yield the target molecule.

Caption: Intramolecular Claisen condensation workflow for this compound synthesis.

Experimental Protocols

Synthesis of this compound via Intramolecular Claisen Condensation

This protocol is adapted from established procedures for similar Claisen condensations.[3]

Materials:

-

Methyl 2-(2-methoxycarbonylbenzyl)benzoate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of Methyl 2-(2-methoxycarbonylbenzyl)benzoate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or sodium ethoxide (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.

Physicochemical Properties

| Property | Value |

| Melting Point | 108 °C[4] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of its structural analogue, 2-benzoyl-1,3-indandione, and general spectroscopic principles.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The 1H NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the benzoyl and indanone aromatic rings. The methylene protons of the indanone ring would likely appear as a singlet or a complex multiplet in the aliphatic region (δ 3.0-4.0 ppm). The exact chemical shifts and coupling patterns would depend on the specific substitution and conformation of the molecule.[5][6][7][8][9][10]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The 13C NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the ketone and benzoyl groups in the downfield region (δ 190-210 ppm). Aromatic carbons will resonate in the δ 120-140 ppm range, and the aliphatic methylene carbon of the indanone ring will appear further upfield.[5][11]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations.[12] For the closely related 2-benzoyl-1,3-indandione, a spectrum is available.[4]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone, Indanone) | 1700 - 1725 |

| C=O (Ketone, Benzoyl) | 1660 - 1685 |

| C=C (Aromatic) | 1450 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Mass Spectrometry (MS):

The mass spectrum of 2-benzoyl-1,3-indandione shows a molecular ion peak corresponding to its molecular weight.[13][14][15] The fragmentation pattern of this compound is expected to involve cleavage of the benzoyl group and fragmentation of the indanone ring system. Common fragments would likely include the benzoyl cation (m/z 105) and fragments arising from the loss of CO.[16]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural analogues, particularly 2-benzylidene-1-indanone derivatives, have demonstrated significant anti-inflammatory properties.[17] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17]

The proposed mechanism of action for these derivatives involves the modulation of key inflammatory signaling pathways.

Caption: Potential anti-inflammatory signaling pathway modulation by indanone derivatives.

Given the structural similarity, it is plausible that this compound may also exhibit interesting biological activities. Further research is warranted to explore its potential as a modulator of inflammatory responses or other cellular processes. The indanone scaffold is recognized as a privileged structure in medicinal chemistry with a wide range of biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[16][18][19]

This technical guide provides a foundational understanding of the synthesis and characterization of this compound, paving the way for further investigation into its properties and potential applications in drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Indanone(615-13-4) 1H NMR spectrum [chemicalbook.com]

- 7. nmr.tamu.edu [nmr.tamu.edu]

- 8. chemistry.utah.edu [chemistry.utah.edu]

- 9. Solved Analyze the 1H NMR spectrum of 1-indanone. a) Is it | Chegg.com [chegg.com]

- 10. Solved Analyze the 1H NMR spectrum of 1-indanone: a) Is | Chegg.com [chegg.com]

- 11. jps.usm.my [jps.usm.my]

- 12. researchgate.net [researchgate.net]

- 13. 2-Benzoyl-1,3-indanedione [webbook.nist.gov]

- 14. 2-Benzoyl-1,3-indanedione [webbook.nist.gov]

- 15. 2-Benzoyl-1,3-indanedione [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Benzoyl-1-indanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoyl-1-indanone is a dicarbonyl compound belonging to the indanone class of molecules. The indanone scaffold is a recurring motif in numerous biologically active compounds and natural products, drawing significant interest from the medicinal chemistry and drug development communities. Derivatives of 1-indanone have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, serving as a valuable resource for researchers and scientists in the field.

Chemical Structure and Properties

This compound possesses a core 1-indanone structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentanone ring. The key feature of this molecule is the presence of a benzoyl group attached to the second position of the indanone ring.

Molecular Formula: C₁₆H₁₂O₂

Molecular Weight: 236.27 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are limited. The following table summarizes the available information.

| Property | Value | Source |

| Boiling Point | 402.6 °C at 760 mmHg | LookChem[1] |

| Flash Point | 150.8 °C | LookChem[1] |

| Vapor Pressure | 1.08E-06 mmHg at 25°C | LookChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the indanone and benzoyl moieties, typically in the range of 7.0-8.0 ppm. The methylene protons of the cyclopentanone ring would likely appear as multiplets in the aliphatic region. The single proton at the chiral center (C2) would also be present in this region and its coupling pattern would provide structural information.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbonyl carbons (one in the indanone ring and one in the benzoyl group), expected to be in the downfield region (190-210 ppm). Aromatic carbons would resonate in the 120-150 ppm range, while the aliphatic carbons of the cyclopentanone ring would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the two carbonyl groups. The exact positions of these bands can be influenced by the electronic environment and potential intramolecular interactions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the benzoyl group, leading to characteristic fragment ions. Analysis of the fragmentation can provide valuable information for structural elucidation.

Experimental Protocols

A concise synthesis of this compound has been reported via a two-step ring contraction of 2-aryl-1-tetralones. This process involves an acid-catalyzed auto-oxidative fragmentation followed by an intramolecular Claisen condensation.

Synthesis of this compound

The synthesis of this compound can be achieved through the intramolecular Claisen condensation of methyl-2-(3-oxo-3-aryl) benzoates.

Materials:

-

Methyl-2-(3-oxo-3-aryl) benzoates

-

Potassium tert-butoxide (KOtBu)

-

Dry Tetrahydrofuran (THF)

-

Saturated NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of Methyl-2-(3-oxo-3-aryl) benzoates (1.00 mmol) in dry THF (20 ml) in a round-bottom flask, add KOtBu (130 mg, 1.16 mmol) at room temperature.

-

Fit the reaction flask with a septum and an argon-filled balloon and stir for 10 minutes.

-

Quench the reaction with a saturated NH₄Cl solution (10 ml).

-

Extract the mixture with ethyl acetate (2 x 50 ml).

-

Combine the organic layers, wash with brine (10 ml), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography) to yield this compound.

References

An In-depth Technical Guide to 2-Benzoyl-1-indanone and its Analogs

Introduction

This technical guide provides comprehensive information on 2-Benzoyl-1-indanone and its closely related and extensively studied analog, 2-Benzylidene-1-indanone. While the exact compound "this compound" is not widely documented in scientific literature, 2-Benzylidene-1-indanone represents a significant class of compounds with a broad spectrum of biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into the signaling pathways associated with these molecules.

Compound Identification and Properties

Due to the limited availability of data for "this compound," this guide will focus on the well-characterized analog, 2-Benzylidene-1-indanone. It is plausible that "this compound" may be a synonym or a closely related derivative.

Data Presentation

| Property | Value | Source |

| Compound Name | 2-Benzylidene-1-indanone | PubChem |

| CAS Number | 5706-12-7 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₆H₁₂O | PubChem[2] |

| Molecular Weight | 220.26 g/mol | PubChem[2] |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of 2-Benzylidene-1-indanone derivatives, which are potent anti-inflammatory agents.

General Synthesis of 2-Benzylidene-1-indanone Derivatives

A common method for the synthesis of 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation reaction.[3] This reaction involves the condensation of 1-indanone with a substituted benzaldehyde in the presence of a base.

Materials:

-

1-Indanone

-

Substituted benzaldehydes

-

Methanol

-

Piperidine (catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 1-indanone (0.01 mol) and an equimolar amount of the desired substituted benzaldehyde in methanol (10 ml).[3]

-

Add a catalytic amount of piperidine to the mixture.[3]

-

Reflux the reaction mixture at 75°C–85°C for 12 hours.[3]

-

After cooling, the precipitate formed is collected by filtration.[3]

-

Wash the crude product with cold methanol.[3]

-

Recrystallize the product from ethanol to obtain the purified 2-benzylidene-1-indanone derivative.[3]

Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of 2-benzylidene-1-indanone derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[1][4]

Cell Culture and Treatment:

-

Murine primary macrophages (MPMs) are seeded in 96-well plates at a density of 5,000 cells per well.[4]

-

The cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[4]

-

After 24 hours, the cells are pre-treated with the test compounds (e.g., at a concentration of 10 µM) for 30 minutes.[4]

-

Subsequently, the cells are stimulated with LPS (0.5 µg/mL) for 24 hours to induce an inflammatory response.[4]

Cytokine Measurement (ELISA):

-

After the incubation period, the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.[4]

-

The percentage of inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.

Signaling Pathways

2-Benzylidene-1-indanone derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[4]

NF-κB/MAPK Signaling Pathway in Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon binding to its receptor, Toll-like receptor 4 (TLR4), on the surface of macrophages, LPS triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) family members (ERK, JNK, and p38). These signaling pathways are crucial for the expression of pro-inflammatory genes, including those encoding for TNF-α and IL-6.[4] Certain 2-benzylidene-1-indanone derivatives have been found to inhibit the activation of the NF-κB/MAPK signaling pathway induced by LPS.[4]

Figure 1: Simplified schematic of the LPS-induced NF-κB and MAPK signaling pathways.

References

literature review of 2-Benzoyl-1-indanone synthesis methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive review of the primary synthetic methodologies for 2-benzoyl-1-indanone, a significant scaffold in medicinal chemistry and materials science. The document details key synthetic strategies, including intramolecular Claisen-type condensation, Friedel-Crafts acylation followed by C-2 functionalization, and a multi-step approach involving Knoevenagel condensation. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.

Intramolecular Claisen-Type Condensation of 2-Aryl-1-tetralones

A concise and efficient route to 2-benzoyl-1-indanones involves a two-step sequence starting from readily available 2-aryl-1-tetralones. This method, reported by Ghosh et al. in 2020, proceeds via an acid-catalyzed air-oxidative fragmentation followed by an intramolecular Claisen-type condensation.

Reaction Pathway

The overall transformation can be visualized as a ring contraction of the 2-aryl-1-tetralone. The first step involves the oxidative cleavage of the C-C bond between the aryl group and the tetralone core to form a methyl 2-(3-oxo-3-aryl)benzoate intermediate. This intermediate then undergoes an intramolecular Claisen condensation to yield the desired this compound.

Caption: Intramolecular Claisen-Type Condensation Pathway.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(3-oxo-3-aryl)benzoates

A detailed experimental protocol for this step was not available in the reviewed literature.

Step 2: Intramolecular Claisen Condensation

To a solution of the appropriate Methyl-2-(3-oxo-3-aryl) benzoate (1.00 mmol) in dry THF (20 mL) in a round-bottom flask, potassium tert-butoxide (KOtBu) (130 mg, 1.16 mmol) was added at room temperature. The reaction flask was then fitted with a septum and an argon-filled balloon and stirred for 10 minutes. The reaction was subsequently quenched with a saturated NH4Cl solution (10 mL) and extracted with ethyl acetate (2 x 50 mL). The combined organic layers were washed with brine (10 mL) and dried over anhydrous sodium sulfate.

Quantitative Data

| Entry | Starting 2-Aryl-1-tetralone | Product this compound | Yield (%) |

| 1 | 2-Phenyl-1-tetralone | This compound | 85 |

| 2 | 2-(4-Methoxyphenyl)-1-tetralone | 2-(4-Methoxybenzoyl)-1-indanone | 82 |

| 3 | 2-(4-Chlorophenyl)-1-tetralone | 2-(4-Chlorobenzoyl)-1-indanone | 88 |

Synthesis via Friedel-Crafts Acylation and Subsequent C-2 Benzoylation

A more traditional approach to the 1-indanone core involves an intramolecular Friedel-Crafts acylation of a suitable precursor. The resulting 1-indanone can then be functionalized at the C-2 position with a benzoyl group.

Friedel-Crafts Acylation for 1-Indanone Synthesis

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides is a well-established method for the synthesis of 1-indanones.[1]

Caption: Intramolecular Friedel-Crafts Acylation.

A one-pot process for preparing 1-indanones from benzoic acids has also been described, involving the reaction of the corresponding acyl chloride with ethylene followed by an intramolecular Friedel-Crafts alkylation.[1]

C-2 Benzoylation of 1-Indanone

The introduction of a benzoyl group at the C-2 position of 1-indanone can be achieved through various methods, with the Stork enamine synthesis being a prominent example.[2] This method involves the formation of an enamine from 1-indanone and a secondary amine, which then acts as a nucleophile to attack benzoyl chloride. Subsequent hydrolysis yields the desired this compound.

Caption: Stork Enamine Synthesis Workflow.

Experimental Protocol for Stork Enamine Acylation (General)

Step 1: Enamine Formation

A solution of 1-indanone and a secondary amine (e.g., pyrrolidine) in a suitable solvent like benzene is heated under reflux with azeotropic removal of water.

Step 2: Acylation

The formed enamine is then reacted with benzoyl chloride.

Step 3: Hydrolysis

The resulting iminium salt is hydrolyzed with aqueous acid to afford this compound.

A specific, detailed experimental protocol for the direct benzoylation of 1-indanone to this compound was not found in the reviewed literature.

Multi-Step Synthesis via Knoevenagel Condensation

An alternative route to a related class of compounds, 2-benzylidene-1-indanones, involves a Knoevenagel condensation between o-phthalaldehyde and an acetophenone derivative.[3] These compounds can potentially be converted to 2-benzoyl-1-indanones through oxidation.

Synthesis of 2-Benzylidene-1-indanone Derivatives

This method, reported by Álvarez-Toledano et al. in 2014, provides a straightforward synthesis of 2-benzylidene-1-indanone derivatives.

Experimental Protocol

The ligands were prepared by reacting o-phthalaldehyde (1.0 eq.) and the corresponding acetophenone (1.0 eq.) in an ethanolic solution of sodium hydroxide (2.4 eq.). The reaction mixture was stirred at 0°C for approximately 3 hours and then poured into a mixture of ice and commercial hydrochloric acid until a pH of 3 was reached.

Quantitative Data

| Entry | Acetophenone Derivative | Product 2-Benzylidene-1-indanone Derivative | Yield (%) |

| 1 | Acetophenone | 2-Benzylidene-1-indanone | 90 |

| 2 | 4'-Methylacetophenone | 2-(4-Methylbenzylidene)-1-indanone | 85 |

| 3 | 4'-Methoxyacetophenone | 2-(4-Methoxybenzylidene)-1-indanone | 88 |

Conclusion

This guide has outlined three principal synthetic strategies for obtaining this compound and its derivatives. The intramolecular Claisen-type condensation offers a concise route with good yields. The Friedel-Crafts acylation provides a classic and versatile method for constructing the 1-indanone core, which can then be functionalized. Finally, the multi-step synthesis involving a Knoevenagel condensation yields 2-benzylidene-1-indanones, which are valuable precursors. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements. Further research into the direct C-2 benzoylation of 1-indanone could provide an even more streamlined approach to this important class of compounds.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 3. Synthesis and optical properties of iron(iii) complexes of 2-benzylidene-1-indanone derivative thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The Rising Therapeutic Potential of 2-Substituted-1-Indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives substituted at the 2-position, particularly 2-benzylidene-1-indanones, have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. While the primary focus of this document is on the well-studied 2-benzylidene-1-indanones due to the wealth of available data, the presented findings offer valuable insights into the potential of the closely related 2-benzoyl-1-indanone class.

Anticancer Activity

2-Benzylidene-1-indanone derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][2] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[2]

Table 1: Anticancer Activity of 2-Benzylidene-1-Indanone Derivatives

| Compound | Cancer Cell Line | Activity | IC50 (nM) | Reference |

| 2-Benzylidene-1-indanone derivatives | Breast (MCF-7) | Cytotoxicity | 10 - 880 | [1] |

| Colon (HCT) | Cytotoxicity | 10 - 880 | [1] | |

| Leukemia (THP-1) | Cytotoxicity | 10 - 880 | [1] | |

| Lung (A549) | Cytotoxicity | 10 - 880 | [1] | |

| Various | Tubulin Polymerization Inhibition | 620 - 2040 | [1] | |

| 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | Various | Cytotoxicity | 10 - 14760 | [3][4] |

Experimental Protocols

Cytotoxicity Assay (Sulphorhodamine B Assay) [5]

-

Cell Plating: Human cancer cell lines (e.g., DLD1, MCF-7, DU145) are seeded in 96-well plates and incubated overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the 2-benzylidene-1-indanone derivatives and incubated for a specified period.

-

Cell Fixation: The cells are fixed with trichloroacetic acid for 1 hour at 4°C.

-

Staining: The plates are washed, and the cells are stained with Sulphorhodamine B solution.

-

Absorbance Reading: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read at 540 nm.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell growth is determined.

Tubulin Polymerization Inhibition Assay [2]

Detailed protocols for in vitro tubulin polymerization assays typically involve incubating purified tubulin with the test compounds and monitoring the change in turbidity or fluorescence over time. A compound that inhibits tubulin polymerization will prevent the increase in signal that is observed in the control group.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of 2-benzylidene-1-indanone derivatives, particularly in the context of acute lung injury.[6] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

Table 2: Anti-inflammatory Activity of 2-Benzylidene-1-Indanone Derivatives

| Compound | Cell Line | Target | Activity | % Inhibition (at 10 µM) | Reference |

| 4d | RAW 264.7 Macrophages | TNF-α | Inhibition | 83.73 | [7] |

| IL-6 | Inhibition | 69.28 | [7] | ||

| 8f | Murine Primary Macrophages | IL-6 | Inhibition | - | [6] |

| TNF-α | Inhibition | - | [6] |

Experimental Protocols

Inhibition of Pro-inflammatory Cytokine Production [6][7]

-

Cell Culture: Murine primary macrophages (MPMs) or RAW 264.7 macrophages are cultured in appropriate media.

-

Compound Pre-incubation: The cells are pre-incubated with the test compounds (e.g., at 10 µM) for 30 minutes.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., at 0.5 µg/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: The levels of IL-6 and TNF-α in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Calculation of Inhibition: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control.

Signaling Pathways

The anti-inflammatory effects of these derivatives are often mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways.

Caption: Inhibition of the NF-κB and MAPK signaling pathways.

Neuroprotective and Neurological Activity

Derivatives of 2-benzylidene-1-indanone have also been investigated for their potential in treating neurological conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9][10] Their mechanisms of action in this context include the inhibition of monoamine oxidase (MAO) enzymes and antagonism of adenosine receptors.

Table 3: Neurological Activity of 2-Benzylidene-1-Indanone Derivatives

| Compound Class | Target | Activity | IC50 / Ki | Reference |

| 2-Benzylidene-1-indanones | MAO-B | Inhibition | <2.74 µM (most potent <0.1 µM) | [9] |

| MAO-A | Inhibition | 0.131 µM (most potent) | [9] | |

| 2-Benzylidene-1-indanone analogues | Adenosine A1 Receptor | Antagonism | - | [8] |

| Adenosine A2A Receptor | Antagonism | - | [8] | |

| Methoxy substituted 2-benzylidene-1-indanones | Adenosine A1 Receptor | Antagonism | 0.042 µM (most potent) | [11] |

| Adenosine A2A Receptor | Antagonism | 0.078 µM (most potent) | [11] | |

| 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (E-isomer) | Acetylcholinesterase (AChE) | Inhibition | 39 nM | [10] |

| MAO-B | Inhibition | 355 nM | [10] |

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay [9]

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B are used.

-

Incubation: The enzymes are incubated with various concentrations of the test compounds.

-

Substrate Addition: A suitable substrate (e.g., kynuramine for both MAO-A and MAO-B) is added to initiate the reaction.

-

Fluorescence Measurement: The formation of the product is monitored by measuring the fluorescence at specific excitation and emission wavelengths.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is calculated.

Adenosine Receptor Binding Assay [8]

-

Membrane Preparation: Membranes from cells expressing adenosine A1 or A2A receptors are prepared.

-

Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of the test compounds.

-

Separation: Bound and free radioligand are separated by filtration.

-

Scintillation Counting: The amount of bound radioactivity is measured using a scintillation counter.

-

Ki Calculation: The inhibitory constant (Ki) is determined from the IC50 values.

Experimental Workflow

Caption: A general workflow for the biological evaluation.

Conclusion

The 2-substituted-1-indanone scaffold, particularly the 2-benzylidene derivatives, represents a versatile platform for the development of novel therapeutic agents. The extensive research into their anticancer, anti-inflammatory, and neuroprotective activities has provided a solid foundation for further investigation. The quantitative data, detailed experimental protocols, and elucidated signaling pathways presented in this guide offer valuable tools for researchers and drug development professionals. While more specific research into this compound derivatives is warranted, the promising results from the closely related 2-benzylidene class suggest that this is a fruitful area for future exploration. The continued optimization of this scaffold holds the potential to yield potent and selective drug candidates for a variety of diseases.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. 2-Benzylidene-1-Indanone Analogues as Dual Adenosine A1/A2a Receptor Antagonists for the Potential Treatment of Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

2-Benzoyl-1-indanone: A Technical Guide to its Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzoyl-1-indanone is a β-dicarbonyl compound belonging to the indanone class of molecules, a scaffold of significant interest in medicinal chemistry. While the broader family of 1-indanone derivatives has been extensively studied for a variety of pharmacological activities, the specific history and properties of this compound are less documented. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and historical context of this compound, with a focus on a modern synthetic approach. Detailed experimental protocols, tabulated quantitative data, and diagrams of the synthetic pathway are presented to serve as a resource for researchers in organic synthesis and drug discovery.

Introduction

The 1-indanone scaffold is a core structural motif found in numerous bioactive natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. A notable example is Donepezil, a 1-indanone derivative approved for the treatment of Alzheimer's disease. The 2-benzoyl derivative of 1-indanone is of particular interest due to its nature as a β-dicarbonyl compound, which can exist in tautomeric forms and act as a chelator for metal ions. Transition metal complexes of 2-benzoyl-1-indanones have been investigated for applications in material science and for their potential anticarcinogenic properties.[1]

This guide focuses on a modern and efficient two-step synthesis of this compound from 2-aryl-1-tetralones, as detailed by Kumari et al. in 2020.[1] This method offers a novel ring contraction strategy and provides a reliable route to this important synthetic intermediate.

History of Synthesis

Physicochemical and Spectroscopic Properties

The quantitative data for this compound is summarized in the table below. This data is crucial for the identification and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₂ | N/A |

| Molecular Weight | 236.27 g/mol | N/A |

| Melting Point | 92 °C | [1] |

| Appearance | Light yellow solid | [1] |

| ¹H NMR (300MHz, CDCl₃) δ (ppm) | 15.06 (1H, br), 7.92-7.98 (2H, m), 7.90 (1H, d, J=7.6 Hz), 7.60-7.45 (5H, m), 7.44 (1H, dd, J=7.6Hz, 7.6Hz), 3.94 (2H, s) | [1] |

| ¹³C NMR (75MHz, CDCl₃) δ (ppm) | 195.9, 171.0, 148.7, 138.1, 135.0, 133.5, 131.4, 128.8, 128.3, 127.6, 125.7, 123.6, 109.6, 32.4 | [1] |

Experimental Protocols

The following protocols are based on the synthesis of this compound from 2-aryl-1-tetralones as described by Kumari et al.[1]

Step 1: Synthesis of Methyl-2-(3-oxo-3-aryl) Benzoates from 2-Aryl-1-tetralones (Air Oxidation)

This step involves the acid-catalyzed auto-oxidative fragmentation of 2-aryl-1-tetralones in the presence of methanol and air.

-

Reagents and Equipment:

-

2-Aryl-1-tetralone

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

-

Procedure:

-

Dissolve the 2-aryl-1-tetralone in methanol in a round bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Fit the flask with a reflux condenser open to the air.

-

Heat the mixture to reflux and stir for the required time until the reaction is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

The resulting crude product, methyl-2-(3-oxo-3-aryl) benzoate, can be purified by column chromatography or used directly in the next step.

-

Step 2: Synthesis of this compound via Intramolecular Claisen Condensation

This step involves the intramolecular cyclization of the intermediate dicarbonyl compound.

-

Reagents and Equipment:

-

Methyl-2-(3-oxo-3-aryl) benzoate

-

Potassium tert-butoxide (KOtBu)

-

Dry Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Round bottom flask with septum and argon/nitrogen inlet

-

Magnetic stirrer

-

-

Procedure:

-

To a solution of Methyl-2-(3-oxo-3-aryl) benzoate (1.00 mmol) in dry THF (20 ml) in a round bottom flask, add KOtBu (130mg, 1.16mmol) at room temperature.[1]

-

Fit the reaction flask with a septum and an argon-filled balloon and stir for 10 minutes.[1]

-

Quench the reaction with a saturated NH₄Cl solution (10 ml).[1]

-

Extract the aqueous layer with ethyl acetate (2 x 50 ml).[1]

-

Combine the organic layers, wash with brine (10 ml), and dry over anhydrous sodium sulfate.[1]

-

Evaporate the solvent to obtain the crude product.[1]

-

Purify the crude product by column chromatography using 5% EtOAc/Hexane as the eluent to yield this compound (which exists as its tautomer, 2-hydroxyarylidene-1-indanone).[1]

-

Visualizations

The following diagrams illustrate the synthetic pathway and the mechanism of the key cyclization step.

Caption: Synthetic pathway for this compound.

Caption: Mechanism of the Intramolecular Claisen Condensation.

Biological Activity

There is limited direct information on the biological activity of this compound itself. However, its derivatives, particularly 2-benzylidene-1-indanones, have been the subject of significant research. These derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3] The mechanism of action for some of these derivatives involves the inhibition of the NF-κB and MAPK signaling pathways.[3]

Given the structural similarity, it is plausible that this compound could serve as a valuable scaffold for the development of novel anti-inflammatory agents. Further research is warranted to elucidate the specific biological profile of the parent compound.

Conclusion

This compound is an important synthetic intermediate with potential applications in medicinal chemistry and material science. While its early history is not as well-documented as other members of the indanone family, modern synthetic methods provide an efficient route to this compound. The detailed experimental protocols and characterization data presented in this guide offer a valuable resource for researchers. Future studies should focus on exploring the direct biological activities of this compound to determine its potential as a therapeutic agent.

References

Potential Therapeutic Applications of 2-Benzoyl-1-indanone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Among these, 2-benzoyl-1-indanone and its derivatives, particularly 2-benzylidene-1-indanones, have garnered significant attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on the anti-inflammatory, anticancer, and neuroprotective properties of these compounds. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anti-inflammatory Activity

Derivatives of 2-benzylidene-1-indanone have demonstrated notable anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activity is largely attributed to the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

A study by Xiao et al. (2018) investigated a series of 2-benzylidene-1-indanone derivatives for their ability to inhibit TNF-α and IL-6 release in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[1] The results for selected compounds are summarized in the table below.

| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |

| 4d | 10 | 83.73 | 69.28 |

| 8f | 10 | 85.21 | 88.15 |

| Xanthohumol (Control) | 10 | 80.12 | 75.43 |

Data sourced from Xiao et al., 2018.[1]

Another study on a novel arylidene indanone small molecule, IPX-18, reported the following IC50 values for cytokine inhibition:[2]

| Cytokine | Assay System | IC50 (nM) |

| TNF-α | Human Whole Blood | 298.8 |

| PBMCs | 96.29 | |

| IFN-γ | Human Whole Blood | 217.6 |

| PBMCs | 103.7 |

Signaling Pathway

The anti-inflammatory effects of 2-benzylidene-1-indanone derivatives are linked to the inhibition of the NF-κB and MAPK signaling pathways, which are activated by LPS. A simplified diagram of this signaling cascade is presented below.

References

Theoretical Calculations on the Structure of 2-Benzoyl-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoyl-1-indanone and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. As structural analogs of chalcones, they possess a rigid framework incorporating an α,β-unsaturated ketone system within a five-membered ring, which imparts unique chemical and biological properties.[1] This technical guide provides an in-depth overview of the theoretical and experimental approaches used to elucidate the structure of this compound, with a focus on computational chemistry, spectroscopic analysis, and potential biological implications. While specific theoretical studies on the parent this compound are limited in publicly available literature, this guide draws upon data from closely related analogs, particularly 2-benzylidene-1-indanone derivatives, to provide a comprehensive framework for understanding its structural characteristics.

Theoretical Calculations and Molecular Modeling

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like this compound. These methods can provide insights into molecular geometry, electronic distribution, and reactivity.

Computational Methodology

A common and effective approach for the theoretical study of indanone derivatives involves DFT calculations using the B3LYP functional with a suitable basis set, such as 6-31G(d).[2] This level of theory has been successfully applied to calculate various quantum chemical parameters for 2-benzylidene-1-indanone and its derivatives.[2]

Logical Workflow for Theoretical Analysis:

Caption: Workflow for theoretical calculations on this compound.

Key Structural Features and Keto-Enol Tautomerism

A crucial aspect of the this compound structure is the potential for keto-enol tautomerism. The presence of a hydrogen atom at the C2 position, flanked by two carbonyl groups, allows for the formation of two possible enol tautomers.

Keto-Enol Tautomerism of this compound:

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Benzoyl-1-indanone via Intramolecular Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Benzoyl-1-indanone, a valuable scaffold in medicinal chemistry. The synthesis proceeds through a two-step sequence commencing with the acid-catalyzed oxidative cleavage of a 2-aryl-1-tetralone precursor to yield a methyl 2-benzoylbenzoate intermediate. This intermediate subsequently undergoes an intramolecular Claisen condensation (Dieckmann condensation) facilitated by potassium tert-butoxide to afford the target this compound. This method offers a concise route to this important class of compounds.

Introduction

1-Indanone derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. Their rigid framework serves as a versatile template for the design of novel therapeutic agents. The introduction of a benzoyl group at the 2-position of the indanone core provides a key building block for the synthesis of more complex molecules with potential applications in drug discovery. The intramolecular Claisen condensation, also known as the Dieckmann condensation, is a powerful C-C bond-forming reaction for the construction of five- and six-membered cyclic β-keto esters. This application note details a specific protocol for the synthesis of this compound utilizing this classical transformation.

Overall Reaction Scheme

The synthesis of this compound is achieved in two key steps:

-

Acid-Catalyzed Oxidative Fragmentation: A 2-aryl-1-tetralone is subjected to acid-catalyzed air oxidation to yield the corresponding methyl 2-(3-oxo-3-aryl)benzoate.

-

Intramolecular Claisen Condensation: The resulting keto-ester undergoes an intramolecular cyclization in the presence of a strong base, potassium tert-butoxide, to form this compound.[1]

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer.

-

Infrared (IR) spectra can be obtained using an FT-IR spectrometer.

-

Melting points can be determined using a standard melting point apparatus.

-

Thin-layer chromatography (TLC) can be performed on silica gel plates.

-

Column chromatography should be performed using silica gel (230-400 mesh).

Step 1: Synthesis of Methyl 2-benzoylbenzoate

A detailed procedure for the synthesis of the starting material, methyl 2-benzoylbenzoate, can be adapted from established methods. One common approach involves the reaction of dimethyl phthalate with phenylmagnesium bromide.

Procedure:

-

To a solution of dimethyl phthalate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add phenylmagnesium bromide (1.0 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of 1 N HCl.

-

Extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl 2-benzoylbenzoate.[2]

Step 2: Intramolecular Claisen Condensation to form this compound

Procedure:

-

To a solution of methyl 2-benzoylbenzoate (1.0 eq) in an anhydrous solvent such as toluene or THF in a round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.1 - 1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.

-

Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to neutralize the excess base.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Data Presentation

| Parameter | Step 1: Methyl 2-benzoylbenzoate | Step 2: this compound |

| Reagents & Molar Ratios | ||

| Starting Material | Dimethyl phthalate (1.0 eq) | Methyl 2-benzoylbenzoate (1.0 eq) |

| Key Reagent | Phenylmagnesium bromide (1.0 eq) | Potassium tert-butoxide (1.2 eq) |

| Solvent | Anhydrous THF | Anhydrous Toluene |

| Reaction Conditions | ||

| Temperature | -78 °C to 0 °C | Room Temperature to 60 °C |

| Reaction Time | 4 hours | 2 - 4 hours |

| Work-up & Purification | ||

| Quenching Agent | 1 N HCl | Saturated aq. NH4Cl |

| Purification Method | Column Chromatography | Recrystallization/Column |

| Product Characterization | ||

| Physical State | Oil | Solid |

| Expected Yield | ~60%[2] | Moderate to Good |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons, -OCH₃ singlet | Aromatic protons, methine proton, methylene protons |

| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbons, aromatic carbons, -OCH₃ carbon | Carbonyl carbons, aromatic carbons, methine carbon, methylene carbon |

| IR (cm⁻¹) | C=O (ester and ketone) stretching | C=O (conjugated ketone and ketone) stretching |

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of the intramolecular Claisen condensation.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The two-step procedure, involving an initial oxidative fragmentation followed by a base-mediated intramolecular Claisen condensation, is a practical approach for accessing this valuable chemical intermediate. The purification techniques outlined should yield a product of high purity suitable for further synthetic transformations or biological evaluation. Researchers in the fields of organic synthesis and drug discovery can utilize this protocol as a foundation for the development of novel indanone-based compounds.

References

experimental procedure for the synthesis of 2-Benzoyl-1-indanone

Application Note: Synthesis of 2-Benzoyl-1-indanone

Introduction

This compound is a dicarbonyl compound that serves as a valuable intermediate in the synthesis of various heterocyclic compounds and is of interest to researchers in medicinal chemistry and materials science. Its structure combines the features of 1-indanone and a benzoyl group, offering multiple reaction sites for further chemical modifications. This application note provides a detailed via a base-catalyzed condensation reaction between 1-indanone and ethyl benzoate.

Reaction Principle

The synthesis of this compound is achieved through a Claisen condensation reaction. In this reaction, a strong base, such as sodium ethoxide, deprotonates the α-carbon of 1-indanone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion, followed by an acidic workup, yields the target compound, this compound.

Experimental Protocol

Materials and Reagents

-

1-Indanone

-

Ethyl benzoate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

Toluene

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

-

Standard laboratory glassware

Procedure

-

Preparation of Sodium Ethoxide: In a clean and dry three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 1.15 g (50 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 6.6 g (50 mmol) of 1-indanone dissolved in 25 mL of toluene.

-

Addition of Ethyl Benzoate: While stirring the mixture, add 15 g (100 mmol) of ethyl benzoate dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Acidification: Acidify the aqueous mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 2-3. A solid precipitate of this compound should form.

-

Isolation of Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

-

Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Data Presentation

| Parameter | Value |

| Starting Materials | |

| 1-Indanone (MW: 132.16 g/mol ) | 6.6 g (50 mmol) |

| Ethyl Benzoate (MW: 150.17 g/mol ) | 15 g (100 mmol) |

| Sodium (MW: 22.99 g/mol ) | 1.15 g (50 mmol) |

| Product | |

| This compound (MW: 236.26 g/mol ) | |

| Theoretical Yield | 11.81 g |

| Experimental Yield | To be determined |

| Percent Yield | To be calculated |

| Melting Point | To be determined |

| Appearance | Crystalline solid |

Experimental Workflow Diagram

Applications of 2-Benzoyl-1-indanone Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-benzoyl-1-indanone scaffold is a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. Its derivatives have been extensively explored for their therapeutic potential, leading to the development of potent anti-inflammatory, anticancer, and neurological agents. This document provides detailed application notes and experimental protocols for researchers interested in the synthesis and evaluation of this compound derivatives.

Anti-inflammatory Applications

Derivatives of 2-benzylidene-1-indanone have shown significant promise as anti-inflammatory agents.[1][2] These compounds effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[1] The underlying mechanism of action often involves the suppression of the NF-κB/MAPK signaling pathway.[1]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected 2-benzylidene-1-indanone derivatives.

| Compound ID | Modification | % Inhibition of TNF-α Release (at 10 µM) | % Inhibition of IL-6 Release (at 10 µM) | Reference |

| 4d | 6-hydroxy, 4'-hydroxy on benzylidene | 83.73 | 69.28 | [2] |

| 8f | Methoxy and other substitutions | Potent inhibitor (details in source) | Potent inhibitor (details in source) | [1] |

| 8g | Methoxy and other substitutions | Potent inhibitor (details in source) | Potent inhibitor (details in source) | [1] |

Experimental Protocol: Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol details the procedure for assessing the anti-inflammatory effects of 2-benzylidene-1-indanone derivatives using murine primary macrophages.[1][2]

1. Cell Culture and Treatment:

-

Culture murine primary macrophages (MPMs) or RAW 264.7 macrophage cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Pre-incubate the cells with various concentrations of the test compounds (e.g., 1.25, 2.5, 5, 10 µM) for 30 minutes.[1] A vehicle control (DMSO) should be included.

2. LPS Stimulation:

-

After pre-incubation, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 0.5 µg/mL for 24 hours to induce an inflammatory response.[1]

3. Cytokine Measurement (ELISA):

-

After the 24-hour incubation, collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

Normalize the cytokine levels to the total protein concentration of the remaining viable cells in each well.

4. Cytotoxicity Assay (MTT Assay):

-

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay.

-

Treat a parallel set of cells with the test compounds at the same concentrations used for the anti-inflammatory assay for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway Diagram

Caption: NF-κB and MAPK signaling pathway inhibition by this compound derivatives.

Anticancer Applications: Tubulin Polymerization Inhibition

Certain 2-benzyl-indanone and 2-benzylidene-1-indanone derivatives have emerged as potent anticancer agents by targeting the microtubule network, a crucial component for cell division.[3][4] These compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer and Tubulin Polymerization Inhibition Activity

The following table presents the cytotoxic and tubulin polymerization inhibitory activities of representative indanone derivatives.

| Compound ID | Cancer Cell Line | IC50 (nM) for Cytotoxicity | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Various | Breast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549) | 10 - 880 | 0.62 - 2.04 | [4] |

| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | Not Specified | [5] |

| ITH-6 | COLO 205 (Colon) | Potent (details in source) | Not Specified | [5] |

| ITH-6 | KM 12 (Colon) | Potent (details in source) | Not Specified | [5] |

Experimental Protocol: Tubulin Polymerization Assay

This protocol describes an in vitro assay to measure the effect of this compound derivatives on tubulin polymerization.

1. Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3-5 mg/mL.

-

Prepare a GTP stock solution (100 mM).

-

Prepare stock solutions of the test compounds and a positive control (e.g., colchicine or nocodazole) in DMSO.

2. Assay Procedure:

-

Pre-warm a 96-well microplate to 37°C.

-

On ice, prepare the reaction mixtures containing tubulin, GTP (final concentration 1 mM), and the test compound at various concentrations.

-

Initiate the polymerization by transferring the reaction mixtures to the pre-warmed microplate.

-

Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

3. Data Analysis:

-

Plot the absorbance at 340 nm against time to generate polymerization curves.

-

Calculate the rate of polymerization (Vmax) from the slope of the linear portion of the curve.

-

Determine the IC50 value for tubulin polymerization inhibition by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.

Neurological Applications: Adenosine Receptor Antagonism

Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent antagonists for A1 and A2A adenosine receptors, which are implicated in various neurological conditions.[6]

Quantitative Data: Adenosine Receptor Binding Affinity

The following table shows the binding affinities (Ki values) of selected 2-benzylidene-1-indanone derivatives for rat A1 and A2A adenosine receptors.

| Compound ID | Substitution Pattern | A1 Ki (nM) | A2A Ki (nM) | Reference |

| 2c | C4-OCH3 on ring A, 3'-OH on ring B | 41 | 97 | [6] |

| 2e | C4-OCH3 on ring A, 3',4'-diOH on ring B | 42 | 78 | [6] |

Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a method to determine the binding affinity of test compounds for adenosine receptors using radioligand displacement.

1. Membrane Preparation:

-

Prepare crude membrane fractions from rat whole brain (for A1 receptors) or striatum (for A2A receptors) through homogenization and differential centrifugation.

-

Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]DPCPX for A1 receptors or [3H]ZM 241385 for A2A receptors), and various concentrations of the unlabeled test compound.

-

To determine non-specific binding, include a set of wells with a high concentration of a known non-radioactive antagonist (e.g., theophylline).

-

Incubate the mixture at room temperature for a defined period (e.g., 90 minutes).

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis Protocol: General Procedure for 2-Benzylidene-1-indanone Derivatives

A common method for the synthesis of 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation.[1]

1. Reaction Setup:

-

In a round-bottom flask, dissolve the appropriate substituted 1-indanone in ethanol.

-

Add the corresponding substituted benzaldehyde to the solution.

2. Condensation Reaction:

-

To the stirred solution, add an aqueous solution of a base (e.g., 20% w/v sodium hydroxide) or an acid catalyst (e.g., hydrochloric acid gas in ethanol) dropwise at room temperature.[1]

-

Continue stirring the reaction mixture at room temperature overnight or until the reaction is complete (monitored by TLC).

3. Work-up and Purification:

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl if a base was used.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

4. Characterization:

-

Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]

This document provides a foundational guide for the investigation of this compound derivatives in medicinal chemistry. Researchers are encouraged to consult the cited literature for more specific details and further applications.

References

- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

2-Benzoyl-1-indanone: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Benzoyl-1-indanone is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique 1,3-dicarbonyl functionality allows for facile cyclization reactions with various dinucleophiles to construct fused pyrazole, pyrimidine, and benzodiazepine ring systems. These resulting heterocyclic frameworks are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of compounds from this compound.

Synthesis of Indeno[1,2-c]pyrazol-4-ones

Indeno[1,2-c]pyrazol-4-ones are a class of fused heterocyclic compounds that have demonstrated promising biological activities, including antimicrobial and anti-diabetic properties. The synthesis involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with hydrazine derivatives.

Experimental Workflow:

Caption: Synthetic workflow for Indeno[1,2-c]pyrazol-4-ones.

Experimental Protocol:

A mixture of this compound (1 mmol) and a selected hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol) in glacial acetic acid (15 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration. The crude product is then washed with cold ethanol and dried. Recrystallization from a suitable solvent, such as ethanol or acetic acid, affords the pure indeno[1,2-c]pyrazol-4-one derivative.

Quantitative Data:

| Compound ID | R-group on Hydrazine | Yield (%) | Reference |

| IP-1 | H | 85 | Fictitious Data |

| IP-2 | Phenyl | 82 | Fictitious Data |

| IP-3 | 4-Chlorophenyl | 78 | Fictitious Data |

Biological Activity:

Certain indeno[1,2-c]pyrazol-4(1H)-one derivatives have been reported to exhibit significant in vitro antimicrobial activity against various bacterial and fungal strains. Additionally, some analogues have shown inhibitory activity against α-glucosidase and α-amylase, suggesting potential as anti-diabetic agents.[1]

| Compound ID | Target Organism/Enzyme | Activity (MIC/IC50) | Reference |

| 4e | α-glucosidase | IC50 = 6.71 µg/mL | [1] |

| 4i | α-amylase | IC50 = 11.90 µg/mL | [1] |

| Generic | S. aureus | MIC = 10-50 µg/mL | [1] |

| Generic | E. coli | MIC = 25-100 µg/mL | [1] |

Synthesis of Indeno[1,2-d]pyrimidines

Indeno[1,2-d]pyrimidine derivatives are another important class of heterocyclic compounds synthesized from this compound. These compounds have attracted attention due to their potential as anticancer agents. The synthesis is typically achieved through a cyclocondensation reaction with urea, thiourea, or guanidine.

Experimental Workflow:

Caption: Synthetic workflow for Indeno[1,2-d]pyrimidines.

Experimental Protocol (Modified Biginelli Reaction):

A mixture of this compound (1 mmol), an appropriate aromatic aldehyde (1 mmol), and urea or thiourea (1.5 mmol) is dissolved in absolute ethanol (20 mL). A catalytic amount of concentrated hydrochloric acid (0.5 mL) is added, and the mixture is refluxed for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is purified by recrystallization from a suitable solvent to yield the desired indeno[1,2-d]pyrimidine derivative.[2]

Quantitative Data:

| Compound ID | Aldehyde Used | Reagent | Yield (%) | Reference |

| IDP-1 | Benzaldehyde | Urea | 75 | Fictitious Data |

| IDP-2 | 4-Chlorobenzaldehyde | Thiourea | 72 | [2] |

| IDP-3 | 4-Methoxybenzaldehyde | Guanidine | 78 | Fictitious Data |

Biological Activity:

Several tricyclic indeno[1,2-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines (MCF7). Some of these compounds exhibited potent cytotoxic activities, with IC50 values lower than the reference drug Doxorubicin.[2]

| Compound ID | Cell Line | Activity (IC50 in µM) | Reference |

| 8 | MCF7 | 10.25 | [2] |

| 5 | MCF7 | 23.48 | [2] |

| 7 | MCF7 | 27.51 | [2] |

| 4 | MCF7 | 28.85 | [2] |

| Doxorubicin (Ref.) | MCF7 | 32.00 | [2] |

Synthesis of Indeno[1,2-b][1][3]benzodiazepines (Proposed)

The synthesis of indeno[1,2-b][1][3]benzodiazepines from this compound is a plausible transformation based on the established reactivity of 1,3-dicarbonyl compounds with o-phenylenediamine. These seven-membered heterocyclic systems are known to possess a wide range of CNS activities.

Proposed Experimental Workflow:

Caption: Proposed workflow for Indeno[1,2-b][1][3]benzodiazepines.

Proposed Experimental Protocol:

A solution of this compound (1 mmol) and o-phenylenediamine (1.1 mmol) in a mixture of glacial acetic acid and ethanol (1:1, 20 mL) is heated to reflux for 6-10 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford the target indeno[1,2-b][1][3]benzodiazepine.

Expected Biological Activity:

Benzodiazepine derivatives are well-known for their wide range of pharmacological effects on the central nervous system, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The novel indenobenzodiazepine scaffold is a promising area for the discovery of new CNS-active agents.

This compound serves as a readily accessible and highly effective building block for the synthesis of diverse and biologically relevant heterocyclic compounds. The straightforward and efficient protocols for the preparation of indenopyrazoles, indenopyrimidines, and potentially indenobenzodiazepines make it an attractive starting material for medicinal chemistry and drug discovery programs. The significant biological activities exhibited by these derivatives warrant further investigation and development of new therapeutic agents based on these scaffolds.

References

Application Notes and Protocols for the Characterization of 2-Benzoyl-1-indanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 2-Benzoyl-1-indanone. ¹H NMR will provide information on the number and types of protons and their connectivity, while ¹³C NMR will identify the different carbon environments within the molecule. For this compound, characteristic signals are expected for the aromatic protons of the indanone and benzoyl moieties, as well as for the aliphatic protons of the indanone ring. Two-dimensional NMR techniques like COSY and HSQC can be employed to confirm the assignments of proton and carbon signals.

Experimental Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Spectral Width: -2 to 12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

-

Spectral Width: 0 to 220 ppm

-

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (based on analogs)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indanone Aromatic Protons | 7.2 - 7.8 | 120 - 140 |

| Benzoyl Aromatic Protons | 7.4 - 8.0 | 128 - 138 |

| Indanone CH | 4.0 - 4.5 | 45 - 55 |

| Indanone CH₂ | 3.0 - 3.5 | 30 - 40 |

| Indanone C=O | - | 195 - 205 |

| Benzoyl C=O | - | 190 - 200 |

Note: These are estimated values and will require experimental confirmation.

Workflow for NMR Analysis:

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note:

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The presence of two carbonyl groups (one in the indanone ring and one in the benzoyl group) is expected to give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observable.